N-{2-[(2-methylpiperidin-1-yl)carbonyl]phenyl}-5-(tricyclo[3.3.1.1~3,7~]dec-1-yl)furan-2-carboxamide
Overview
Description
N-{2-[(2-methylpiperidin-1-yl)carbonyl]phenyl}-5-(tricyclo[3311~3,7~]dec-1-yl)furan-2-carboxamide is a complex organic compound that features a unique structure combining adamantane, piperidine, and furan moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(2-methylpiperidin-1-yl)carbonyl]phenyl}-5-(tricyclo[3.3.1.1~3,7~]dec-1-yl)furan-2-carboxamide typically involves multiple steps. One common approach starts with the preparation of the adamantane derivative, followed by the introduction of the furan ring and the piperidine moiety. Key steps may include:
Formation of Adamantane Derivative: This can be achieved through the reaction of adamantane with halogenating agents to form haloadamantanes, which are then further reacted with nitrostyrenes in the presence of triethylboranes.
Introduction of Furan Ring: The furan ring can be introduced through a cyclization reaction involving appropriate precursors.
Attachment of Piperidine Moiety: The piperidine moiety is typically introduced through a nucleophilic substitution reaction involving a suitable piperidine derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(2-methylpiperidin-1-yl)carbonyl]phenyl}-5-(tricyclo[3.3.1.1~3,7~]dec-1-yl)furan-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine or furan moieties, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-{2-[(2-methylpiperidin-1-yl)carbonyl]phenyl}-5-(tricyclo[3.3.1.1~3,7~]dec-1-yl)furan-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific receptors or enzymes.
Materials Science: Its adamantane core provides rigidity and stability, making it useful in the design of advanced materials such as polymers and nanomaterials.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.
Mechanism of Action
The mechanism of action of N-{2-[(2-methylpiperidin-1-yl)carbonyl]phenyl}-5-(tricyclo[3.3.1.1~3,7~]dec-1-yl)furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantane moiety may enhance binding affinity and specificity, while the piperidine and furan rings contribute to the overall pharmacophore. The compound may modulate biological pathways by inhibiting or activating key proteins involved in cellular processes.
Comparison with Similar Compounds
Similar Compounds
1-adamantyl derivatives: These compounds share the adamantane core and exhibit similar rigidity and stability.
Piperidine derivatives: Compounds with piperidine rings are common in medicinal chemistry due to their pharmacological properties.
Furan derivatives: Furan-containing compounds are known for their aromaticity and reactivity.
Uniqueness
N-{2-[(2-methylpiperidin-1-yl)carbonyl]phenyl}-5-(tricyclo[3311~3,7~]dec-1-yl)furan-2-carboxamide is unique due to the combination of these three distinct moieties, which confer a unique set of chemical and biological properties
Properties
IUPAC Name |
5-(1-adamantyl)-N-[2-(2-methylpiperidine-1-carbonyl)phenyl]furan-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34N2O3/c1-18-6-4-5-11-30(18)27(32)22-7-2-3-8-23(22)29-26(31)24-9-10-25(33-24)28-15-19-12-20(16-28)14-21(13-19)17-28/h2-3,7-10,18-21H,4-6,11-17H2,1H3,(H,29,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNWFIQRANGDVEM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)C2=CC=CC=C2NC(=O)C3=CC=C(O3)C45CC6CC(C4)CC(C6)C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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